Alzodef

Vue d'ensemble

Description

Le cyanamide de calcium, également connu sous le nom de carbimide de calcium, est un composé chimique de formule CaCN2. Il est principalement utilisé comme agent sensibilisant à l'alcool, similaire au disulfirame, et est commercialisé sous le nom commercial Temposil. Le composé interfère avec le métabolisme normal de l'alcool en empêchant la dégradation de l'acétaldéhyde, ce qui entraîne des réactions désagréables lorsque l'alcool est consommé .

Applications De Recherche Scientifique

Calcium carbimide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other chemicals.

Biology: Studied for its effects on metabolic pathways and enzyme inhibition.

Medicine: Used as an alcohol deterrent in the treatment of alcoholism.

Industry: Employed in the production of fertilizers, where it acts as a nitrogen source for plants.

Mécanisme D'action

Target of Action

Alzodef, also known as calcium cyanamide, is a compound that primarily targets the aldehyde dehydrogenase enzyme . This enzyme plays a crucial role in the metabolism of alcohol, converting acetaldehyde, a toxic byproduct of alcohol metabolism, into acetic acid .

Mode of Action

This compound inhibits the action of aldehyde dehydrogenase, leading to an accumulation of acetaldehyde in the body . This results in a series of unpleasant physiological reactions, including facial flushing, nausea, and rapid heartbeat, when alcohol is consumed . This reaction is intended to deter individuals from consuming alcohol.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the alcohol metabolism pathway . By inhibiting aldehyde dehydrogenase, this compound disrupts the normal metabolism of alcohol, leading to an accumulation of acetaldehyde, a toxic intermediate. This results in the manifestation of unpleasant symptoms when alcohol is consumed, acting as a deterrent for alcohol consumption .

Pharmacokinetics

It is known that the compound is metabolized in the liver, and its effects can last for several hours to a few days . The rate of absorption, distribution, metabolism, and excretion (ADME) can vary depending on several factors, including the dose and the individual’s metabolic rate .

Result of Action

The primary result of this compound’s action is the deterrence of alcohol consumption. By causing an accumulation of acetaldehyde, a toxic byproduct of alcohol metabolism, this compound induces a series of unpleasant physiological reactions when alcohol is consumed . This serves as a deterrent for individuals who are trying to abstain from alcohol.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness can be reduced in alkaline conditions . Additionally, the presence of certain microorganisms in the soil can enhance the compound’s effectiveness as a fertilizer . .

Analyse Biochimique

Biochemical Properties

Calcium Cyanamide interacts with various enzymes and proteins in the soil. It generates dicyandiamide, a nitrification inhibitor . This interaction with the soil’s biochemical reactions significantly suppresses N2O emissions .

Cellular Effects

The application of Calcium Cyanamide has a profound effect on the soil bacterial community. It reduces the soil bacterial alpha diversity indices, and the family Planococcaceae becomes dominant in the bacterial communities .

Molecular Mechanism

Calcium Cyanamide exerts its effects at the molecular level by gradually hydrolyzing into urea in the soil . This process generates dicyandiamide, which acts as a nitrification inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium Cyanamide change over time. On the seventh day after fertilizer application, a significant reduction in soil bacterial alpha diversity indices was observed .

Metabolic Pathways

Calcium Cyanamide is involved in the nitrification process in the soil. It is gradually hydrolyzed into urea, which generates dicyandiamide, a nitrification inhibitor .

Transport and Distribution

Calcium Cyanamide is distributed in the soil where it undergoes hydrolysis to form urea

Subcellular Localization

The subcellular localization of Calcium Cyanamide is not well studied. Given its role in soil biochemistry, it is likely to interact with various enzymes and proteins in the soil .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le cyanamide de calcium est synthétisé en chauffant le cyanamide de calcium en présence d'azote. La réaction se produit généralement à des températures élevées, autour de 1000 °C, dans un four électrique. Le processus peut être représenté par l'équation chimique suivante :

CaC2+N2→CaCN2+C

Méthodes de Production Industrielle : La production industrielle du cyanamide de calcium implique l'utilisation de carbure de calcium et d'azote gazeux. Le carbure de calcium est chauffé dans un four électrique, et de l'azote gazeux est passé dessus pour produire du cyanamide de calcium. La réaction est hautement exothermique et nécessite un contrôle minutieux de la température et de la pression pour garantir l'obtention du produit souhaité {_svg_2}.

Analyse Des Réactions Chimiques

Types de Réactions : Le cyanamide de calcium subit diverses réactions chimiques, notamment :

Oxydation : Le cyanamide de calcium peut être oxydé pour produire du cyanate de calcium.

Hydrolyse : Lorsqu'il est exposé à l'eau, le cyanamide de calcium s'hydrolyse pour former du carbonate de calcium et de l'ammoniac.

Substitution : Il peut réagir avec des acides pour former des sels de calcium et libérer du cyanamide.

Réactifs et Conditions Courantes :

Oxydation : Implique généralement l'utilisation d'oxydants tels que l'oxygène ou le peroxyde d'hydrogène.

Hydrolyse : Se produit facilement en présence d'eau ou d'humidité.

Substitution : Implique l'utilisation d'acides comme l'acide chlorhydrique ou l'acide sulfurique.

Principaux Produits Formés :

Oxydation : Cyanate de calcium.

Hydrolyse : Carbonate de calcium et ammoniac.

Substitution : Sels de calcium et cyanamide.

4. Applications de la Recherche Scientifique

Le cyanamide de calcium a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la production d'autres produits chimiques.

Biologie : Étudié pour ses effets sur les voies métaboliques et l'inhibition enzymatique.

Médecine : Utilisé comme dissuasion à l'alcool dans le traitement de l'alcoolisme.

Industrie : Employé dans la production d'engrais, où il agit comme source d'azote pour les plantes.

5. Mécanisme d'Action

Le cyanamide de calcium exerce ses effets en inhibant l'enzyme acétaldéhyde déshydrogénase. Cette inhibition empêche la dégradation de l'acétaldéhyde, un sous-produit toxique du métabolisme de l'alcool. L'accumulation d'acétaldéhyde dans l'organisme entraîne des symptômes désagréables tels que des rougeurs, des nausées et des palpitations cardiaques, qui dissuadent les individus de consommer de l'alcool. La cible moléculaire du cyanamide de calcium est l'enzyme acétaldéhyde déshydrogénase, et la voie impliquée est la voie du métabolisme de l'alcool .

Composés Similaires :

Disulfirame : Un autre agent sensibilisant à l'alcool qui fonctionne de manière similaire en inhibant l'acétaldéhyde déshydrogénase.

Acamprosate : Utilisé dans le traitement de l'alcoolisme, mais il agit en modulant les systèmes neurotransmetteurs plutôt qu'en inhibant l'acétaldéhyde déshydrogénase.

Unicité : Le cyanamide de calcium est unique en raison de son profil d'effets secondaires réduits par rapport au disulfirame. Il est considéré comme ayant moins d'effets indésirables lorsqu'il est consommé avec ou sans alcool. De plus, le cyanamide de calcium s'est avéré avoir une activité antithyroïdienne, ce qui peut être pertinent sur le plan clinique chez les patients atteints d'une maladie hypothyroïdienne préexistante .

Comparaison Avec Des Composés Similaires

Disulfiram: Another alcohol-sensitizing agent that works similarly by inhibiting acetaldehyde dehydrogenase.

Acamprosate: Used in the treatment of alcoholism but works by modulating neurotransmitter systems rather than inhibiting acetaldehyde dehydrogenase.

Uniqueness: Calcium carbimide is unique in its reduced side effect profile compared to disulfiram. It is considered to have fewer adverse effects when consumed with or without alcohol. Additionally, calcium carbimide has been found to have antithyroid activity, which can be of clinical relevance in patients with preexisting hypothyroid disease .

Activité Biologique

Alzodef, a compound primarily composed of cyanamide, has garnered attention for its biological activity, particularly in agricultural and veterinary applications. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound is an aqueous solution containing cyanamide, which is recognized for its use as a plant growth regulator and biocidal agent. Its efficacy stems from its ability to inhibit certain biological processes in target organisms, making it useful in managing pests and diseases in agricultural settings.

The biological activity of this compound can be attributed to the following mechanisms:

- Inhibition of Aldehyde Dehydrogenase (ALDH) : Cyanamide acts by inhibiting ALDH, an enzyme crucial for metabolizing ethanol. This mechanism is particularly relevant in alcohol aversion therapy, where cyanamide is used to deter alcohol consumption by inducing unpleasant effects when alcohol is ingested .

- Bactericidal Activity : Studies have demonstrated that this compound exhibits bactericidal properties against pathogens such as Brachyspira hyodysenteriae, which causes dysentery in pigs. This effect is achieved through direct application to contaminated environments .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it is rapidly absorbed and metabolized in both humans and animals. Key findings include:

- Oral Absorption : Approximately 40% of an oral dose is recovered in urine within 24 hours, indicating significant systemic absorption .

- Dermal Absorption : The maximum dermal absorption from a 1% aqueous cyanamide solution after 6 hours was found to be about 3.5% in humans, while rats showed a higher absorption rate of approximately 14.3% for a 10% solution .

Case Study: Bactericidal Activity

A critical study assessed the efficacy of this compound against Brachyspira hyodysenteriae:

- Study Design : The study involved administering this compound to environments contaminated with the bacterium.

- Results : The compound demonstrated significant reduction in bacterial counts over a specified period, supporting its use as a biocidal agent in veterinary applications.

| Parameter | Value |

|---|---|

| Concentration of Cyanamide | 50% (w/w) |

| Half-life in treated medium | ~45 days |

| Reduction in bacterial count | >90% after treatment |

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicity studies:

Propriétés

Key on ui mechanism of action |

Calcium carbimide is a potent inhibitor of the aldehyde dehydrogenase. Ethanol is normally metabolized to acetaldehyde that is quickly metabolized because this molecule is toxic, thus it has to stay in very low quantities in the body. Carbimide performs its effect by being a competitive inhibitor of the hepatic aldehyde-NAD oxidoreductase dehydrogenase which is the enzyme responsible for the oxidation of acetaldehyde to water and acetate. |

|---|---|

Numéro CAS |

156-62-7 |

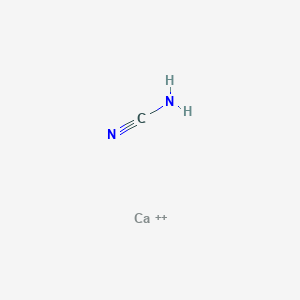

Formule moléculaire |

CCaN2 |

Poids moléculaire |

80.10 g/mol |

Nom IUPAC |

calcium;azanidylidenemethylideneazanide |

InChI |

InChI=1S/CN2.Ca/c2-1-3;/q-2;+2 |

Clé InChI |

MYFXBBAEXORJNB-UHFFFAOYSA-N |

Impuretés |

... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3. Dicyandiamide ... /is/ the main impurity in cyanamide. Cyanamide, especially in solution, always contains the dimer. |

SMILES |

C(#N)N.[Ca+2] |

SMILES canonique |

C(=[N-])=[N-].[Ca+2] |

Point d'ébullition |

Sublimes 1150-1200ºC |

Color/Form |

Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system Colorless crystals or powder White crystals Orthorhombic, elongated, six-sided tablets from dimethyl phthalate Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals. Deliquescent crystals Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. |

Densité |

2.29 at 68 °F (NTP, 1992) - Denser than water; will sink 1.28 (NIOSH, 2024) - Denser than water; will sink 2.29 at 20 °C/4 °C 1.282 g/cu cm at 20 °C Relative density (water = 1): 1.28 2.3 g/cm³ 2.29 1.28 |

Point d'éclair |

286 °F (NIOSH, 2024) 286 °F; 141 °C (closed cup) 141 °C 286 °F |

melting_point |

1300ºC |

Description physique |

Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers. Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical. Liquid Colorless, gray, or black crystals or powder (fertilizer); Note: Commercial grades may contain calcium carbide; [NIOSH] Deliquescent, crystalline solid; [CHEMINFO] COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS. COLOURLESS CRYSTALS. Colorless, gray, or black crystals or powder. Crystalline solid. Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] |

Numéros CAS associés |

25300-84-9 156-62-7 (calcium salt (1:1)) |

Solubilité |

Soluble |

Densité de vapeur |

1.45 (Air = 1) |

Pression de vapeur |

0 mmHg (approx) (NIOSH, 2024) 3.75X10-3 mm Hg at 20 °C Vapor pressure, Pa at 20 °C: 0.5 0 mmHg (approx) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.